3,5-Dichloro-2-fluoroaniline
Overview
Description
3,5-Dichloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4Cl2FN . It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2-fluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. This amine undergoes diazotization, and the diazonium salt is then subjected to fluorination to introduce the fluorine atom .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. These methods may involve the use of cost-effective and readily available raw materials, as well as reaction conditions that are stable and controllable. The use of environmentally friendly reagents and solvents is also a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
3,5-Dichloroaniline: Similar structure but lacks the fluorine atom.
2,4-Dichloroaniline: Chlorine atoms at different positions on the benzene ring.
3,5-Difluoroaniline: Fluorine atoms instead of chlorine at positions 3 and 5.
Uniqueness: 3,5-Dichloro-2-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
3,5-dichloro-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHYENAVAPCCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394838-36-8 | |
Record name | 3,5-Dichloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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